2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring, along with a methyl group at the 2-position of the second phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 4-methoxy-2-methylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy and methyl groups contribute to its overall stability and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Similar in structure but lacks the methoxy group.
4-Fluoro-2-methoxyphenol: Similar but lacks the methyl group on the second phenyl ring.
4-Fluoro-2-methylphenol: Similar but lacks the methoxy group.
Uniqueness
2-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is unique due to the combination of the fluorine, methoxy, and methyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-(4-methoxy-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-11(17-2)4-5-12(9)10-3-6-14(16)13(15)8-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJXTZHAUUCCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684262 |
Source
|
Record name | 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-30-1 |
Source
|
Record name | 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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